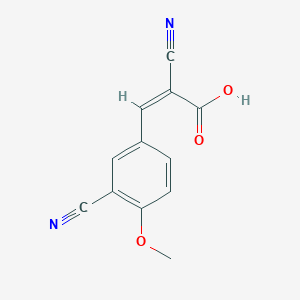![molecular formula C12H17NO3S B7590225 2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7590225.png)
2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid is a chemical compound that has gained considerable attention in the scientific community due to its potential application in various research areas. The compound is also known as valdecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID). However,
Mécanisme D'action
The mechanism of action of 2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid is through the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid reduces inflammation and provides pain relief.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid include the inhibition of COX-2 enzyme, reduction of prostaglandin production, and subsequent reduction of inflammation and pain. The compound has also shown potential in inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid in lab experiments include its potency in inhibiting COX-2 enzyme, which makes it an effective tool in studying inflammation and pain management. However, the limitations include its potential side effects, which may affect the accuracy of the results obtained from lab experiments.
Orientations Futures
There are several future directions for the research on 2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid. One direction is to investigate its potential application in the treatment of cancer, particularly in combination with other anti-cancer drugs. Another direction is to explore the possibility of developing new compounds based on the structure of 2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid, which may have improved potency and reduced side effects. Additionally, the compound's mechanism of action can be further studied to gain a better understanding of its biochemical and physiological effects.
Conclusion:
In conclusion, 2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid is a chemical compound that has shown promising results in various research areas, including cancer, inflammation, and pain management. Its mechanism of action involves the inhibition of COX-2 enzyme, which reduces inflammation and provides pain relief. Although the compound has potential advantages in lab experiments, its limitations must also be considered. There are several future directions for research on 2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid, which may lead to the development of new drugs and improved treatment options.
Méthodes De Synthèse
The synthesis of 2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid can be achieved through various methods. One of the most common methods is the reaction of 2-bromo-3-methylthiophene with isobutyl magnesium bromide, followed by the reaction with ethyl chloroacetate. The resulting product is then hydrolyzed to obtain 2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid.
Applications De Recherche Scientifique
2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid has been extensively studied in various research areas, including cancer, inflammation, and pain management. The compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and providing pain relief.
Propriétés
IUPAC Name |
2-[2-methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-8(2)6-13(7-10(14)15)12(16)11-9(3)4-5-17-11/h4-5,8H,6-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUILZHEXYTPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-N-(3-methylthiophene-2-carbonyl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)

![5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid](/img/structure/B7590157.png)
![2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)
![1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)
![2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid](/img/structure/B7590187.png)

![2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile](/img/structure/B7590204.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(thiophen-2-yl)methanone](/img/structure/B7590205.png)
![2-[(4-Ethylphenyl)methyl-methylamino]butanoic acid](/img/structure/B7590221.png)
![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)
![N-(3-aminophenyl)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7590228.png)

![5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7590247.png)